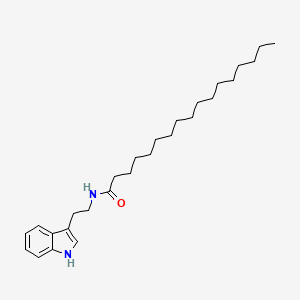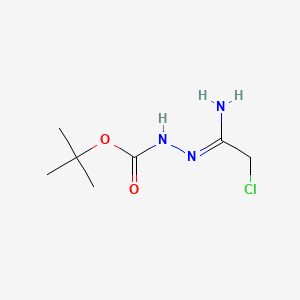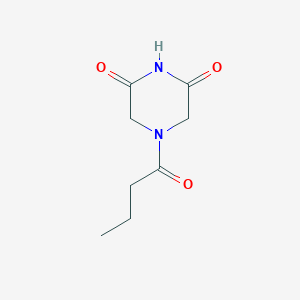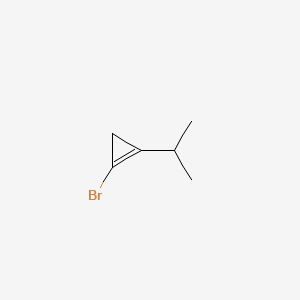
Desamino Glufosinate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a herbicide used to control weeds in various crops. The compound is characterized by its molecular formula C5H11O4P and a molecular weight of 166.11 g/mol . It is a white to pale beige solid that is slightly soluble in methanol and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Glufosinate-d3 involves the incorporation of deuterium atoms into the desamino glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Desamino Glufosinate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glufosinate residues in environmental samples.
Biology: Employed in studies investigating the biochemical pathways and mechanisms of action of herbicides.
Industry: Utilized in the agricultural industry for the development of more effective and environmentally friendly herbicides.
Wirkmechanismus
Desamino Glufosinate-d3 exerts its effects by inhibiting the enzyme glutamine synthetase, which is essential for nitrogen metabolism in plants . This inhibition leads to the accumulation of ammonia and disruption of amino acid synthesis, ultimately causing plant death. The compound’s action is light-dependent, with reactive oxygen species playing a crucial role in its herbicidal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glufosinate-ammonium: Another herbicide with a similar structure and mode of action.
N-Acetyl Glufosinate: A metabolite of glufosinate with similar properties.
Glufosinate-d3 hydrochloride: A deuterated analog used in similar applications.
Uniqueness
Desamino Glufosinate-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies.
Eigenschaften
Molekularformel |
C5H11O4P |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI-Schlüssel |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
Kanonische SMILES |
CP(=O)(CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)




![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)


